molecular formula C20H19NO2 B7828034 2-[1-(4-propan-2-ylanilino)ethylidene]indene-1,3-dione

2-[1-(4-propan-2-ylanilino)ethylidene]indene-1,3-dione

Cat. No.: B7828034
M. Wt: 305.4 g/mol
InChI Key: IKYHEYKAYRWTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-propan-2-ylanilino)ethylidene]indene-1,3-dione is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by its unique structure, which includes an indene-1,3-dione core substituted with a 1-(4-propan-2-ylanilino)ethylidene group. Indene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-propan-2-ylanilino)ethylidene]indene-1,3-dione typically involves the condensation of indene-1,3-dione with 4-propan-2-ylaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(4-propan-2-ylanilino)ethylidene]indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[1-(4-propan-2-ylanilino)ethylidene]indene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(4-propan-2-ylanilino)ethylidene]indene-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Uniqueness: 2-[1-(4-propan-2-ylanilino)ethylidene]indene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(4-propan-2-ylanilino)ethylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-12(2)14-8-10-15(11-9-14)21-13(3)18-19(22)16-6-4-5-7-17(16)20(18)23/h4-12,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYHEYKAYRWTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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